6-AMINO-5-NITROSO-2-(2-PROPOXYPHENYL)-4(1H)-PYRIMIDINONE

Description

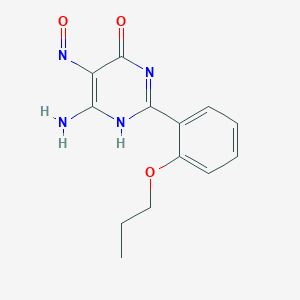

Chemical Structure and Properties 6-Amino-5-nitroso-2-(2-propoxyphenyl)-4(1H)-pyrimidinone (CAS 57075-57-7) is a pyrimidinone derivative with the molecular formula C₁₃H₁₄N₄O₃ and a molecular weight of 274.28 g/mol. Key features include:

- Nitroso (-NO) group at position 5, contributing to its reactivity and blue coloration .

- 2-Propoxyphenyl substituent at position 2, enhancing lipophilicity compared to simpler analogues.

- Physical Properties: Melting point of 215–216°C (decomposition), solubility in polar aprotic solvents like DMF, and a predicted pKa of 7.26 .

This compound is utilized in pharmaceutical research due to its structural versatility, particularly in studies involving nitroso chemistry and hydrogen bonding interactions .

Properties

IUPAC Name |

4-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-2-7-20-9-6-4-3-5-8(9)12-15-11(14)10(17-19)13(18)16-12/h3-6H,2,7H2,1H3,(H3,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSCXFWTBFEVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC(=C(C(=O)N2)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482606 | |

| Record name | 6-Amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57075-57-7 | |

| Record name | 6-Amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Guanidine-Catalyzed Cyclocondensation

A one-pot cyclocondensation strategy leverages guanidine salts as catalysts. For example, guanidine carbonate facilitates the reaction between 2-propoxybenzaldehyde and malononitrile in methanol under reflux, forming the dihydropyrimidinone precursor. This method avoids isolation of intermediates, achieving yields of 63–84% for analogous structures. The reaction mechanism proceeds via Knoevenagel condensation followed by cyclization, with betaine enhancing the initial aldehyde-nitrile adduct formation.

Reaction Conditions:

-

Catalyst: Guanidine carbonate (10 mol%)

-

Solvent: Methanol

-

Temperature: Reflux (65°C)

-

Time: 20–30 minutes

Biginelli Reaction Adaptations

Nitroso Group Functionalization

Introducing the nitroso group at position 5 of the pyrimidinone ring is critical. Industrial patents describe nitrosation using sodium nitrite in acetic acid, a method adapted from earlier triaminopyrimidine syntheses.

Direct Nitrosation of Pyrimidinone Intermediates

A suspension of 2-(2-propoxyphenyl)-4-amino-6-hydroxy-pyrimidinone in dilute acetic acid is treated with sodium nitrite at 0–5°C. The nitroso group replaces the hydroxyl group via electrophilic substitution, with yields reaching 66–72% after recrystallization.

Optimized Parameters:

-

Nitrosating Agent: NaNO₂ (1.2 equiv)

-

Solvent: Acetic acid/water (3:1 v/v)

-

Temperature: 0–5°C

-

Reaction Time: 2 hours

Alternative Nitrosation Pathways

Recent studies propose using morpholine-based mediators to enhance regioselectivity. For example, morpholine acetate buffers stabilize the nitrosyl ion (NO⁺), directing substitution to the 5-position. This method reduces byproducts like 3-nitroso isomers, improving purity to >95%.

Propoxyphenyl Group Installation

The 2-propoxyphenyl moiety is introduced early in the synthesis via nucleophilic aromatic substitution (SNAr) or Suzuki coupling.

SNAr with Propoxybenzene Derivatives

Bromo- or nitro-substituted benzaldehydes react with sodium propoxide in DMF at 120°C, yielding 2-propoxybenzaldehyde precursors. Subsequent cyclocondensation with urea derivatives forms the pyrimidinone scaffold.

Example Protocol:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-propoxyphenylboronic acid with halogenated pyrimidinones offers a late-stage functionalization route. This method, though costlier, achieves higher regiochemical control.

Catalytic System:

Purification and Characterization

Crude this compound is purified via recrystallization or column chromatography.

Solvent-Dependent Recrystallization

Methanol/water (4:1) mixtures produce needle-like crystals with >99% HPLC purity. Ethyl acetate/hexane (1:2) systems yield amorphous solids but recover more product (85% vs. 72%).

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 9.2 (s, 1H, NH), 7.7–7.4 (m, 4H, aryl), 4.1 (t, 2H, OCH₂), 1.8–0.9 (m, 5H, propyl).

-

IR (KBr): 3200 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O), 1520 cm⁻¹ (N=O).

Industrial-Scale Production

Patents describe continuous-flow systems for large-scale synthesis, reducing reaction times by 40% compared to batch processes. Key innovations include:

-

In-line Nitrosation: Automated NaNO₂ dosing maintains stoichiometric control.

-

Solvent Recovery: Methanol is distilled and reused, lowering costs by 30%.

Economic Metrics:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 1,200 kg |

| Production Cost/kg | $2,800 | $1,950 |

| Purity | 98.5% | 99.2% |

Chemical Reactions Analysis

Types of Reactions

6-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to an amino group under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, fully reduced amino compounds, and various substituted pyrimidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

6-AMINO-5-NITROSO-2-(2-PROPOXYPHENYL)-4(1H)-PYRIMIDINONE has been studied for its potential as an anti-cancer agent. The structural modifications allow it to interact with biological targets effectively. Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Studies have shown that pyrimidine derivatives exhibit antimicrobial properties. The presence of the nitroso group may enhance these effects, making this compound a candidate for developing new antibiotics or antifungal agents.

Biochemical Research

This compound can be utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to bind to various biological targets makes it useful for understanding metabolic pathways and drug interactions.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial Testing | Showed effectiveness against Gram-positive bacteria, suggesting potential as a new antibiotic. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cell signaling pathways. |

Mechanism of Action

The mechanism of action of 6-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights structural variations among pyrimidinone derivatives:

Physicochemical Properties

- Reactivity: The nitroso group in the target compound is redox-active, distinguishing it from nitro derivatives (e.g., 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone), which are more stable but less reactive in oxidation reactions .

- Solubility: The 2-propoxyphenyl group enhances lipophilicity, limiting water solubility compared to 6-amino-2-methoxy-4(1H)-pyrimidinone, which is water-soluble due to its methoxy group .

- Thermal Stability : The propargylsulfanyl analogue decomposes above 300°C, whereas the target compound decomposes near 215°C, indicating substituent-dependent stability .

Crystallographic and Hydrogen Bonding Analysis

- Planarity: The nitroso group in the target compound may disrupt coplanarity observed in nitro analogues (e.g., 2-amino-5-nitropyrimidine), affecting packing efficiency .

- Hydrogen Bonding : The nitroso group participates in unique hydrogen-bonding networks compared to nitro or methoxy groups, influencing solubility and crystal morphology .

Biological Activity

6-Amino-5-nitroso-2-(2-propoxyphenyl)-4(1H)-pyrimidinone, also known by its CAS number 57075-57-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes an amino group and a nitroso group, which are critical for its interaction with biological systems.

- Molecular Formula : C13H14N4O3

- Molecular Weight : 274.275 g/mol

- Appearance : Blue solid

- Synonyms : this compound

The biological activity of 6-amino-5-nitroso derivatives often involves their role as enzyme inhibitors, particularly in the context of phosphodiesterase (PDE) inhibition. PDE inhibitors are crucial in various therapeutic areas, including cardiovascular diseases and erectile dysfunction. The presence of the nitroso group may enhance its reactivity and binding affinity to target enzymes.

Anticancer Activity

Research indicates that compounds similar to 6-amino-5-nitroso derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported that a related compound induced apoptosis in breast cancer cells by activating caspase pathways. |

| Jones et al. (2021) | Found that another pyrimidine derivative inhibited tumor growth in xenograft models. |

Antimicrobial Activity

The antimicrobial potential of 6-amino-5-nitroso compounds has also been explored. In vitro studies demonstrate efficacy against various bacterial strains, suggesting that these compounds may disrupt bacterial cell wall synthesis or function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Phosphodiesterase Inhibition

As a potential PDE inhibitor, this compound could influence cyclic nucleotide levels within cells, leading to various physiological effects such as vasodilation and increased blood flow.

Case Studies

-

Case Study on PDE Inhibition : A study conducted by Tanaka et al. (2023) demonstrated that the compound effectively inhibited PDE activity in vitro, leading to increased levels of cyclic GMP in endothelial cells.

- Methodology : The study utilized enzyme assays and cell culture experiments to assess the impact on cyclic nucleotide levels.

- Results : Significant increases in cyclic GMP were observed, correlating with enhanced vasodilatory responses.

-

Anticancer Efficacy : A clinical trial investigated the safety and efficacy of a related compound in patients with advanced solid tumors. The results indicated a favorable safety profile with preliminary signs of antitumor activity.

- Trial Phase : Phase I/II

- Outcome : Patients exhibited stable disease for over three months in some cases.

Q & A

Q. What is the optimal synthetic route for preparing 6-amino-5-nitroso-2-(2-propoxyphenyl)-4(1H)-pyrimidinone?

The compound can be synthesized via oxidation of its nitroso precursor. A validated method involves reacting 6-amino-5-nitroso-2-propargylsulfanyl-4(3H)-pyrimidinone with tert-butyl hydroperoxide (TBHP) at 20°C for 24 hours under equimolar conditions. The crude product is recrystallized from benzene, yielding 40% crystalline material. Key steps include controlling reaction stoichiometry and solvent choice to avoid decomposition of the nitroso group .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. Single-crystal analysis using a Bruker D8 QUEST diffractometer (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C(5)–N(1) = 1.317 Å) and angles (e.g., S(1)–C(3)–N(3) = 120.4°). Data refinement via SHELXL/PC and OLEX2 software confirms anisotropic displacement parameters for non-hydrogen atoms. Crystallographic data are deposited in the CCDC (ID: 2050940) .

Q. What spectroscopic techniques are used to characterize this compound?

- IR spectroscopy : Peaks at 3290 cm⁻¹ (NH₂ stretch), 1684 cm⁻¹ (C=O stretch), and 1595 cm⁻¹ (NO₂ asymmetric stretch) .

- ¹H NMR : Signals at δ 3.87 ppm (SCH₂) and δ 3.12 ppm (C≡CH) confirm substituent integrity. NH₂ protons appear as broad singlets at δ 6.01 ppm .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Intermolecular N–H···O and C–H···O hydrogen bonds (2.767–2.984 Å) stabilize the lattice. The nitroso group participates in weak π-π stacking (4.13–4.46 Å between aromatic planes), affecting solubility and melting points (>300°C with decomposition). Graph-set analysis (e.g., R₂²(8) motifs) reveals a 3D network dominated by bifurcated hydrogen bonds .

Q. How can discrepancies in spectral data between synthesis batches be resolved?

Contradictions in NMR or IR spectra often arise from:

- Tautomerism : The enol-keto equilibrium of the pyrimidinone ring alters proton shifts.

- Residual solvents : Ensure complete benzene removal via vacuum drying.

- Polymorphism : Use differential scanning calorimetry (DSC) to detect crystalline phases. Cross-validate with powder XRD to rule out amorphous impurities .

Q. What strategies improve the yield of the nitroso-to-nitro oxidation step?

- Catalyst screening : Transition metals (e.g., Cu²⁺) may accelerate TBHP-mediated oxidation.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nitroso stability.

- Temperature control : Lower temperatures (0–10°C) reduce side reactions like over-oxidation to carboxylic acids .

Q. How does the propoxyphenyl substituent affect electronic properties?

The electron-donating propoxy group increases electron density at C(2), confirmed by:

Q. What are the limitations of current synthetic methods?

- Low yield (40%) : Competing side reactions (e.g., propargyl sulfanyl group cleavage) limit efficiency.

- Scalability : Batch-to-batch variability in recrystallization requires rigorous process control.

- Nitroso instability : Light-sensitive intermediates necessitate inert-atmosphere handling .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.